Methyl 4-aminobutanoate Hydrochloride

Catalog No.
S563233
CAS No.
13031-60-2
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-aminobutanoate Hydrochloride

CAS Number

13031-60-2

Product Name

Methyl 4-aminobutanoate Hydrochloride

IUPAC Name

methyl 4-aminobutanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H

InChI Key

WPGPRLVPWACBHW-UHFFFAOYSA-N

SMILES

COC(=O)CCCN.Cl

Synonyms

4-aminobutyric acid methyl ester, 4-aminobutyric acid methyl ester hydrochloride, GABA methyl ester, gamma-aminobutyric acid methyl ester, methyl GABA

Canonical SMILES

COC(=O)CCC[NH3+].[Cl-]

Methyl 4-aminobutanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and a molecular weight of approximately 153.61 g/mol. It is also known by various synonyms, including methyl 4-aminobutyrate hydrochloride and 4-aminobutyric acid methyl ester hydrochloride. The compound appears as a white to off-white powder and is soluble in water. Its chemical structure features a methyl ester group attached to a 4-aminobutanoic acid backbone, making it an important derivative of gamma-aminobutyric acid (GABA) .

The mechanism of action of Methyl 4-aminobutyrate hydrochloride is not fully understood. Due to its structural similarity to GABA, it is thought to potentially interact with GABA receptors in the CNS. However, more research is needed to elucidate the specific mechanisms involved [].

Information on the specific safety hazards of Methyl 4-aminobutyrate hydrochloride is limited. As with any research chemical, it should be handled with care following standard laboratory safety protocols. Given its structural similarity to GABA, it is advisable to exercise caution as GABA can have psychoactive effects at high doses [].

Research Applications:

  • Understanding GABAergic function

    Methyl 4-aminobutanoate Hydrochloride can be used to investigate the role of GABA in various physiological processes, including:

    • Learning and memory: Studies suggest that Methyl 4-aminobutanoate Hydrochloride may enhance memory consolidation by modulating GABAergic activity in the hippocampus.
    • Anxiety and depression: Research suggests that dysregulation of the GABAergic system may contribute to these conditions. Methyl 4-aminobutanoate Hydrochloride can be used to explore potential therapeutic strategies targeting GABAergic signaling.
    • Pain perception: Methyl 4-aminobutanoate Hydrochloride can activate GABA receptors in the spinal cord, potentially leading to pain relief.
  • Neurodegenerative diseases

    Alterations in GABAergic function have been implicated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Methyl 4-aminobutanoate Hydrochloride can be used to study the role of GABA in these conditions and explore potential therapeutic interventions.

  • Drug discovery

    Methyl 4-aminobutanoate Hydrochloride can be used as a tool compound in drug discovery efforts aimed at developing novel therapeutics targeting the GABAergic system. This can involve screening for compounds that modulate the effects of Methyl 4-aminobutanoate Hydrochloride or studying its interaction with potential drug candidates.

Typical of amines and esters:

  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 4-aminobutanoic acid and methanol.
    Methyl 4 aminobutanoate hydrochloride+H2O4 aminobutanoic acid+Methanol\text{Methyl 4 aminobutanoate hydrochloride}+H_2O\rightarrow \text{4 aminobutanoic acid}+\text{Methanol}
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  • N-Alkylation: The amine group can be alkylated using alkyl halides, leading to various derivatives.

These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.

Methyl 4-aminobutanoate hydrochloride exhibits biological activity primarily due to its structural similarity to GABA, a key inhibitory neurotransmitter in the central nervous system. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmission. Some studies suggest that this compound may enhance GABAergic activity, which could have implications for treating anxiety and epilepsy .

Several methods exist for synthesizing methyl 4-aminobutanoate hydrochloride:

  • Esterification: This method involves the reaction of 4-aminobutyric acid with methanol in the presence of an acid catalyst to form the methyl ester.
    4 Aminobutyric acid+MethanolAcid CatalystMethyl 4 aminobutanoate+H2O\text{4 Aminobutyric acid}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Methyl 4 aminobutanoate}+H_2O
  • Reduction of Succinimides: Another approach involves reducing succinimides or related compounds using reducing agents such as lithium aluminum hydride.
  • Direct Amination: Methyl esters can also be subjected to direct amination reactions with ammonia or primary amines under suitable conditions.

These methods provide various pathways for synthesizing this compound, allowing for flexibility depending on available materials and desired purity levels.

Methyl 4-aminobutanoate hydrochloride has several applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: The compound serves as a tool in neuroscience research to study GABAergic mechanisms.
  • Agriculture: Potential applications include use as a growth regulator or in developing agrochemicals.

These applications underscore its importance in both medicinal chemistry and agricultural sciences.

Interaction studies involving methyl 4-aminobutanoate hydrochloride focus on its effects on neurotransmitter systems. Research indicates that this compound may interact with GABA receptors, influencing synaptic transmission and neuronal excitability. Such interactions are critical for understanding its therapeutic potential and side effects .

Methyl 4-aminobutanoate hydrochloride shares structural similarities with several other compounds, particularly those related to GABA metabolism:

Compound NameMolecular FormulaUnique Features
Gamma-Aminobutyric AcidC4H9NO2Naturally occurring neurotransmitter
Methyl GlycineC3H9NO2Methylated version of glycine
Beta-AlanineC3H7NO2Non-proteinogenic amino acid
N-Methyl GlycineC4H11NO2Methylated derivative of glycine

Methyl 4-aminobutanoate hydrochloride is unique due to its specific amino group positioning on the butanoate chain, which influences its biological activity and potential therapeutic uses compared to these similar compounds .

Related CAS

3251-07-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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